3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of fluorine, xanthene, and azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the xanthene and azabicyclo intermediates. The xanthene core can be synthesized through cyclization reactions involving diaryl ethers . The azabicyclo structure is often prepared via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential as a drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the xanthene and azabicyclo structures can modulate its overall biological activity. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Xanthones: These compounds share the xanthene core and exhibit similar biological activities.
Azabicyclo Compounds: These compounds share the azabicyclo structure and are often used in medicinal chemistry.
Uniqueness
3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the combination of fluorine, xanthene, and azabicyclo structures in a single molecule. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-13-11-14-9-10-15(12-13)23(14)21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-8,13-15,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCIWNZHKUBVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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